4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system. Its molecular formula is C7H9NS, with an average mass of 139.216 g/mol and a CAS number of 259-389-2 . The core structure consists of a tetrahydrothienopyridine scaffold, which is central to its biological activity, particularly in antiplatelet applications. Derivatives of this compound are often modified at the 2-, 5-, or 7-positions to enhance pharmacological properties .
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
4-(thiolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h3,6,8,11-12H,1-2,4-5,7H2 |
InChI Key |
GTYTTWJBBTWSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Construction
The thieno[3,2-c]pyridine nucleus is generally prepared by cyclization of appropriate precursors such as 2-aminothiophenes or related intermediates with α,β-unsaturated carbonyl compounds or their equivalents. The process can be summarized as:
- Starting materials: 2-aminothiophenes or substituted thiophenes with a suitable leaving group.
- Cyclization agents: Carbonyl compounds (e.g., ketones, aldehydes) or activated esters.
- Reaction conditions: Typically acidic or basic catalysis, reflux in polar solvents like ethanol or tetrahydrofuran (THF).
This step forms the fused bicyclic system of thieno[3,2-c]pyridine with partial hydrogenation in the 4H,5H,6H,7H positions, indicating saturation at these sites.
Purification and Characterization
After synthesis, the product is purified by:
- Column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.
- Recrystallization from appropriate solvents.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | 2-aminothiophene + α,β-unsaturated ketone | Ethanol/THF | 80°C | 6–12 hours | 65–85 | Acid/base catalysis, monitored by TLC |
| Thiolan-3-yl substitution | Thiolan-3-yl halide + base (e.g., KOH) | Ethanol | Reflux | 8 hours | 70–90 | Nucleophilic substitution |
| Purification | Column chromatography | Petroleum ether/ethyl acetate (10:1) | Room temp | — | — | Purity >95% by HPLC |
Representative Synthetic Procedure
A typical synthesis reported involves:
- Mixing the thieno[3,2-c]pyridine intermediate with thiolan-3-yl bromide in ethanol.
- Adding potassium hydroxide as a base to facilitate nucleophilic substitution.
- Stirring the mixture at reflux temperature (~80°C) for 8 hours.
- Monitoring reaction progress by thin-layer chromatography.
- Extracting the product with ethyl acetate, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure.
- Purifying the residue by column chromatography.
This method yields the target compound with high purity and good overall yield.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Formation of thieno[3,2-c]pyridine core | Efficient ring construction | Requires precise conditions |
| Thiolan-3-yl substitution | Nucleophilic substitution with thiolan-3-yl halide | High regioselectivity | Sensitive to moisture/oxidation |
| Purification | Column chromatography and recrystallization | High purity achieved | Time-consuming |
| Reaction Monitoring | TLC and HPLC | Ensures completion and purity | Requires analytical equipment |
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Thienopyridines are a class of compounds with a shared thieno[3,2-c]pyridine core. Key analogues include:
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) at the 2- or 5-positions enhance receptor binding affinity. For example, the 2-fluorophenyl group in prasugrel increases metabolic resistance .
- Chirality : Prasugrel’s enantiomers exhibit similar activity but rapid interconversion, simplifying clinical formulation . In contrast, clopidogrel’s stereoisomers have distinct metabolic pathways .
Biological Activity
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.32 g/mol. The compound features a thieno[3,2-c]pyridine core with a thiolane substituent, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of thieno compounds against fungal pathogens, it was found that certain derivatives showed promising antifungal activity. Although specific data for this compound's antifungal potency were not disclosed in the available literature, related compounds demonstrated efficacy against multiple fungal strains.
Table 1: Antifungal Activity of Thieno Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Candida albicans | 32 µg/mL |
| 5b | Aspergillus niger | 64 µg/mL |
| This compound | Not Specified | Not Specified |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have suggested that thienopyridine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. For instance, compounds similar to this compound showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .
Case Study: Anti-inflammatory Evaluation
In a comparative study involving various thienopyridine derivatives:
- Objective : To assess the anti-inflammatory potential.
- Methodology : The compounds were administered to LPS-stimulated macrophages.
- Results : Compounds exhibited a dose-dependent reduction in TNF-α levels with IC50 values ranging from 10 to 30 µM.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the thiolane moiety may enhance the compound's ability to interact with biological targets involved in inflammatory pathways and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
